3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide
Description
Propriétés
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-16(12-13-17-8-4-2-5-9-17)22-21(24)19-14-20(23-26-19)25-15-18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOGHAONQPGAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the benzyloxy and phenylbutan-2-yl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
The antimicrobial efficacy of isoxazole compounds has been documented against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide exhibits inhibitory effects on bacterial growth, with minimal inhibitory concentrations (MICs) varying based on the bacterial strain tested. For example, compounds similar to this one have shown MIC values ranging from 250 µg/ml to as low as 7.81 µg/ml against resistant strains .
The biological activity of 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide is believed to stem from its ability to interact with specific molecular targets within cells. The isoxazole moiety can participate in hydrogen bonding and π-stacking interactions, facilitating binding to proteins involved in critical pathways such as apoptosis, inflammation, and microbial resistance.
Case Studies
- Anticancer Study : A study conducted on a series of isoxazole derivatives, including the target compound, reported significant cytotoxicity against various cancer cell lines. The findings suggested that the compound could inhibit tumor growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of benzyloxy-substituted isoxazoles against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to complete inhibition of bacterial growth .
Data Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/ml) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |
| Antimicrobial | E. coli | 125 | Disruption of cell wall synthesis |
| Antimicrobial | S. aureus | 100 | Inhibition of protein synthesis |
Comparaison Avec Des Composés Similaires
Key Observations:
- Synthetic Feasibility : Yields for analogous isoxazole carboxamides vary widely (4–88%), with sugar-conjugated derivatives (e.g., compound 20 ) showing lower yields due to synthetic complexity.
- Thermal Stability : Compounds like 3i (melting point 246–247°C) suggest that extended aromatic systems (e.g., naphthyl groups) enhance stability, which the target compound may lack due to its aliphatic 4-phenylbutan-2-yl chain.
Pharmacological and Physicochemical Properties
Drug-Likeness and Bioactivity
- cLogP and Solubility: The target compound’s cLogP (estimated >3.5) likely exceeds that of ACC inhibitors like 6k–6q (cLogP 2.1–4.2), suggesting moderate lipophilicity suitable for membrane permeability. Polar groups (e.g., glucopyranosyl in compound 20 ) improve solubility but may reduce blood-brain barrier penetration.
Spectroscopic and Analytical Data
- NMR and HRMS :
Q & A
Q. Key Optimization Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity.
- Catalysts : Use of Pd catalysts for coupling steps improves regioselectivity .
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates .
How can researchers resolve conflicting bioactivity data for this compound across studies?
Advanced Methodological Guidance :
Conflicting results often arise from assay variability or structural analogs. To address this:
Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .
Structural Analog Comparison : Compare with compounds sharing key motifs (e.g., benzyloxy or isoxazole groups) to isolate functional group contributions (Table 1) .
Standardize Conditions : Control pH, temperature, and solvent polarity to minimize variability in binding assays .
Q. Table 1. Structural Analogs and Bioactivity Trends
| Compound | Key Structural Features | Reported Activity | Reference |
|---|---|---|---|
| 3-(Benzyloxy)isoxazole-5-carboxamide | Benzyloxy, isoxazole | Anticancer (IC₅₀: 12 µM) | |
| N-(4-Phenylbutyl)isoxazole | Phenylbutyl chain, no benzyloxy | Antimicrobial (MIC: 8 µg/mL) | |
| Isoxazole-5-carboxamide (unsubstituted) | No substituents | Weak enzyme inhibition |
What analytical techniques are critical for characterizing purity and structural integrity?
Q. Basic Methodological Answer :
NMR Spectroscopy : Confirm regiochemistry (e.g., isoxazole proton signals at δ 6.2–6.5 ppm) and benzyloxy group integration .
HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₂₂H₂₃N₂O₃: 375.1709) .
X-ray Crystallography : Resolve stereochemistry of the 4-phenylbutan-2-yl chain if crystallization is feasible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
